molecular formula C24H20Cl2N4O2S B2562449 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 537702-42-4

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2562449
CAS No.: 537702-42-4
M. Wt: 499.41
InChI Key: USKMBFGJJQITMZ-UHFFFAOYSA-N
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Description

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with diverse applications in chemistry, biology, and industry. It features a triazole ring, which is a common structure in medicinal chemistry due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step process starting from commercially available precursors

Industrial Production Methods

Industrial-scale production typically involves optimized reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperature, and pressure conditions. High-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfanyl and phenyl groups.

  • Reduction: : Selective reduction of the triazole ring or other functionalities.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible at the benzyl and phenoxymethyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, organolithium reagents.

Major Products Formed

The major products depend on the specific reaction conditions but typically involve modified triazole derivatives or altered acetamide moieties.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. The triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

Preliminary studies suggest it may have antifungal, antibacterial, or anti-inflammatory properties, though further research is needed to confirm these effects.

Industry

In the industrial sector, it could be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The triazole ring can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying enzyme function. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

  • **2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

What sets 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide apart is the specific substitution pattern on the triazole and phenyl rings, which can confer unique biological activities and chemical reactivity.

Feel free to dive into any section for more specifics!

Properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2S/c25-20-12-11-18(13-21(20)26)27-23(31)16-33-24-29-28-22(15-32-19-9-5-2-6-10-19)30(24)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKMBFGJJQITMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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